molecular formula C11H7BrN2O3 B1313995 2-(2-Bromophenoxy)-3-nitropyridine CAS No. 67443-29-2

2-(2-Bromophenoxy)-3-nitropyridine

Cat. No.: B1313995
CAS No.: 67443-29-2
M. Wt: 295.09 g/mol
InChI Key: JVSLQEZDQOOYLN-UHFFFAOYSA-N
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Description

2-(2-Bromophenoxy)-3-nitropyridine is an organic compound that belongs to the class of brominated phenoxy pyridines This compound is characterized by the presence of a bromine atom attached to a phenoxy group, which is further connected to a nitropyridine moiety

Scientific Research Applications

2-(2-Bromophenoxy)-3-nitropyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenoxy)-3-nitropyridine typically involves the following steps:

    Nitration of Pyridine: The initial step involves the nitration of pyridine to form 3-nitropyridine. This is usually achieved by treating pyridine with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Bromination of Phenol: The next step involves the bromination of phenol to produce 2-bromophenol. This can be done using bromine in the presence of a suitable solvent such as acetic acid.

    Formation of Phenoxy Group: The final step involves the reaction of 2-bromophenol with 3-nitropyridine in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromophenoxy)-3-nitropyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenoxy group can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group in the pyridine ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The phenoxy group can undergo oxidation to form quinone derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction Reactions: Reducing agents such as hydrogen gas, palladium on carbon (Pd/C), or sodium borohydride are used under mild conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used in acidic or basic media.

Major Products:

    Substitution Reactions: Products include substituted phenoxy pyridines with various functional groups.

    Reduction Reactions: The major product is 2-(2-Bromophenoxy)-3-aminopyridine.

    Oxidation Reactions: Products include quinone derivatives of the phenoxy group.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenoxy)-3-nitropyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites.

    Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and inflammation. Its effects on these pathways are being studied to understand its potential therapeutic applications.

Comparison with Similar Compounds

2-(2-Bromophenoxy)-3-nitropyridine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Some similar compounds include 2-(2-Chlorophenoxy)-3-nitropyridine, 2-(2-Fluorophenoxy)-3-nitropyridine, and 2-(2-Iodophenoxy)-3-nitropyridine.

    Comparison: Compared to its analogs, this compound exhibits distinct reactivity due to the presence of the bromine atom. This influences its chemical behavior and potential applications. For instance, the bromine atom can participate in unique substitution reactions that are not possible with other halogens.

Properties

IUPAC Name

2-(2-bromophenoxy)-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O3/c12-8-4-1-2-6-10(8)17-11-9(14(15)16)5-3-7-13-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSLQEZDQOOYLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=CC=N2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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